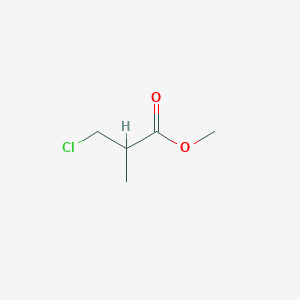![molecular formula C12H13NO3 B3045273 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid CAS No. 1039892-27-7](/img/structure/B3045273.png)
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid
Descripción general
Descripción
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMF is a white crystalline solid that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and has been found to have various biological activities.
Mecanismo De Acción
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid exerts its biological effects through multiple mechanisms. One of the main mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxification genes. 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has been shown to activate Nrf2 and increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Biochemical and Physiological Effects:
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in cells. 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid is soluble in water and organic solvents, which makes it easy to work with in different experimental setups. However, 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has some limitations as well. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the research on 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases, cancer, and inflammatory diseases. Another direction is to study the molecular mechanisms underlying its biological effects and identify new targets for drug development. Furthermore, the development of new synthesis methods and derivatives of 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid could lead to the discovery of more potent and selective compounds.
Aplicaciones Científicas De Investigación
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation. 3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(2)7-9-8-5-3-4-6-10(8)16-11(9)12(14)15/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNYNXNIMWSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651836 | |
| Record name | 3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-2-benzofurancarboxylic acid | |
CAS RN |
1039892-27-7 | |
| Record name | 3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-](/img/structure/B3045196.png)


![1,5-Pentanedione, 3-[4-(dimethylamino)phenyl]-1,5-diphenyl-](/img/structure/B3045201.png)
![4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-5-carboxylic acid](/img/structure/B3045202.png)

![Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B3045205.png)

![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)
